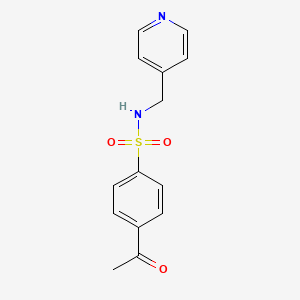

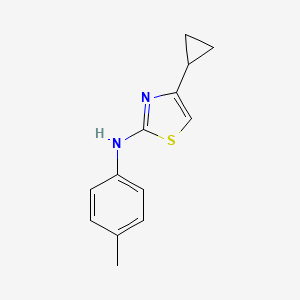

4-acetyl-N-(4-pyridinylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as APBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, APBS is not used as a drug, but rather as a research tool in various fields of study, such as biochemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

Carbonic Anhydrase Inhibition

- Enzyme Inhibitory Effects : A study synthesized derivatives of benzenesulfonamides, showing potent inhibition against carbonic anhydrase I and II isoenzymes. These derivatives demonstrate significant potential in developing treatments targeting diseases where carbonic anhydrase activity is implicated (Gul et al., 2016).

Novel Enzymatic Activity

- Metabolic Enzyme Characterization : Research on acetohexamide, a structurally related compound, led to the purification of a novel enzyme from rabbit heart, highlighting the diverse roles of sulfonamide compounds in modulating enzyme activity and metabolism (Imamura et al., 1996).

Drug-Metal Interactions

- Copper(II) Complex Formation : A study explored the interaction between acetohexamide (a related compound) and copper(II), revealing insights into drug-metal complexes that could inform the design of metal-based drugs or diagnostics (Pezeshk & Pezeshk, 1990).

Alzheimer’s Disease Treatment

- Acetylcholinesterase Inhibition : Research into hybrid compounds containing sulfonamide moieties showed potent inhibition against acetylcholinesterase and butyrylcholinesterase, presenting a potential avenue for Alzheimer's disease treatment (Makhaeva et al., 2020).

Antimicrobial Activity

- Synthesis and Evaluation of Novel Derivatives : A library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide was synthesized and showed promising antibacterial and antifungal activities, suggesting the potential of sulfonamide derivatives in developing new antimicrobial agents (Chandak et al., 2013).

Anticancer Research

- Novel Sulfonamide Derivatives : The synthesis and evaluation of sulfonamide derivatives have shown potential anticancer activity and radiosensitizing effects, indicating the importance of these compounds in cancer research (Ghorab et al., 2015).

Molecular Docking Studies

- Inhibitor Design : Detailed studies involving synthesis, molecular docking, and design of sulfonamide derivatives as inhibitors of human carbonic anhydrases provide a foundation for developing targeted therapies against various diseases, including cancer (Matulis et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-acetyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-11(17)13-2-4-14(5-3-13)20(18,19)16-10-12-6-8-15-9-7-12/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVVKVAIDCJILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)